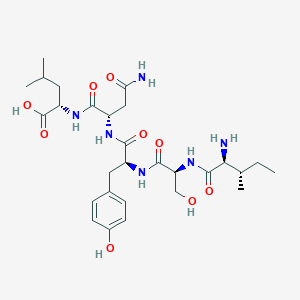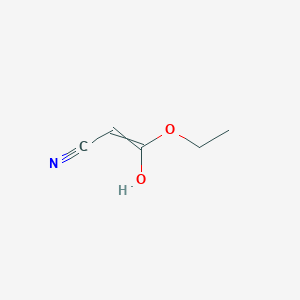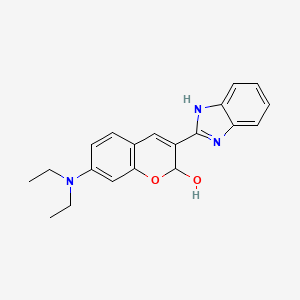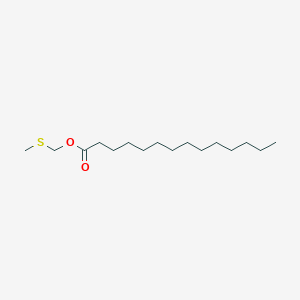
N-Methyl-2-oxocycloheptane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-oxocycloheptane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-oxocycloheptane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-oxocycloheptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-Methyl-2-oxocycloheptane-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-oxocycloheptane-1-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . The pathways involved often include inhibition of bacterial DNA synthesis and other critical biological processes .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial compound used in veterinary medicine.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfonimidates: Sulfur-containing compounds with similar applications in drug design and materials science.
Uniqueness
N-Methyl-2-oxocycloheptane-1-sulfonamide is unique due to its specific cycloheptane ring structure, which distinguishes it from other sulfonamides. This structural feature may confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
143365-85-9 |
|---|---|
Molecular Formula |
C8H15NO3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
N-methyl-2-oxocycloheptane-1-sulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-9-13(11,12)8-6-4-2-3-5-7(8)10/h8-9H,2-6H2,1H3 |
InChI Key |
NWFDOGUYYTZHIB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)








![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)

